

The Synthesis of Upacicalcet Sodium Hydrate: A Detailed Technical Guide

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Compound of Interest

Compound Name: Upacicalcet

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Abstract

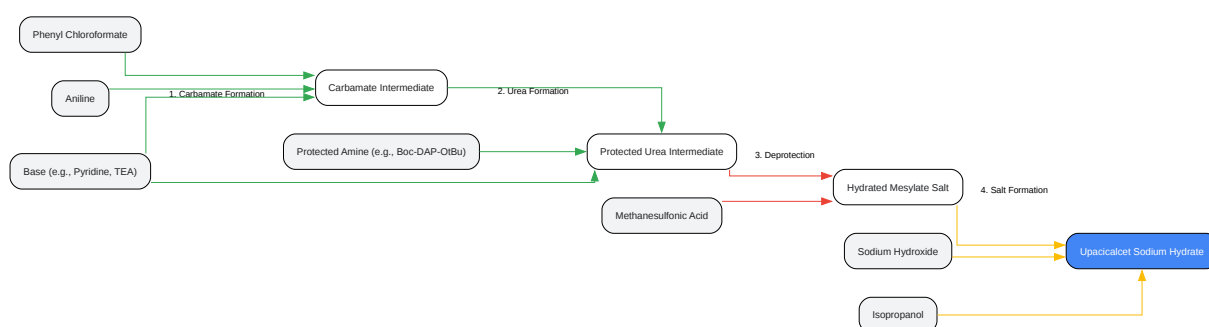
Upacicalcet is a second-generation intravenous calcimimetic agent approved for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis.[1][2] By acting as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the parathyroid glands, **Upacicalcet** effectively suppresses the excessive secretion of parathyroid hormone (PTH).[1][3][4][5][6] This guide provides a comprehensive overview of a key chemical synthesis pathway for **Upacicalcet** sodium hydrate, consolidating information from public domain sources to offer a detailed protocol for its preparation. The synthesis involves a multi-step process beginning with aniline as a starting material.[1]

Introduction

Secondary hyperparathyroidism is a common and serious complication of chronic kidney disease, characterized by elevated levels of PTH, which can lead to bone disease and cardiovascular complications.[1][7] **Upacicalcet** offers a therapeutic option with its direct action on the CaSR, helping to control PTH levels.[1][4] The chemical structure of **Upacicalcet** is (2S)-2-amino-3-[(3-chloro-2-methyl-5-sulfophenyl)carbamoylamino]propanoic acid.[6][8] This document outlines a synthetic route to obtain its sodium hydrate salt.

Overall Synthesis Pathway

The synthesis of **Upacicalcet** sodium hydrate can be conceptualized as a convergent process. A key strategic element is the formation of a urea linkage between a substituted aniline derivative and a protected amino acid fragment. The subsequent deprotection and salt formation yield the final active pharmaceutical ingredient (API).



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Figure 1: Overall synthetic scheme for **Upacicalcet** sodium hydrate.

Experimental Protocols

The following protocols are based on descriptions found in the public domain and represent a plausible synthetic route.^{[1][9]}

Step 1: Formation of the Carbamate Intermediate

- Reaction: Aniline (or a substituted aniline precursor like 3-amino-5-chloro-4-methylbenzenesulfonic acid, ACTS) is reacted with phenyl chloroformate in the presence of

a base to form a carbamate intermediate.^{[1][9]}

- Detailed Protocol:
 - To a solution of 3-amino-5-chloro-4-methylbenzenesulfonic acid (ACTS) (1.0 eq) in a suitable solvent such as acetonitrile (MeCN), add pyridine (2.1 eq).^[9]
 - Stir the mixture at 25 °C.^[9]
 - Add phenyl chloroformate (1.05 eq) dropwise to the reaction mixture.^[9]
 - Stir for 30 minutes and monitor the reaction for completion by HPLC.^[9]

Step 2: Urea Formation

- Reaction: The carbamate intermediate is then reacted with a protected amine, such as Boc-DAP-OtBu (N-(tert-butoxycarbonyl)-3-amino-L-alanine tert-butyl ester), in the presence of a base to yield the protected urea intermediate.^{[1][9]}
- Detailed Protocol:
 - To the reaction mixture from Step 1, add Boc-DAP-OtBu (1.0 eq).^[9]
 - Add triethylamine (TEA) (3.1 eq) dropwise.^[9]
 - Stir the mixture at 25 °C for 3 hours.^[9]
 - Monitor the completion of the urea formation by HPLC.^[9]

Step 3: Deprotection

- Reaction: The protecting groups (Boc and tert-butyl ester) on the urea intermediate are removed using a strong acid, such as methanesulfonic acid, to form the hydrated mesylate salt.^[1]
- Detailed Protocol:
 - The protected urea intermediate is treated with methanesulfonic acid to facilitate the removal of both the Boc and tert-butyl ester protecting groups.^[1]

- The resulting product is the hydrated mesylate salt of **Upacicalcet**.[\[1\]](#)

Step 4: Salt Formation and Purification

- Reaction: The hydrated mesylate salt is treated with sodium hydroxide to form the sodium salt. The final product is then purified by pH adjustment and crystallization.[\[1\]](#)
- Detailed Protocol:
 - The hydrated mesylate salt is dissolved in water.[\[9\]](#)
 - The solution is cooled to 8 °C.[\[9\]](#)
 - A 48% aqueous solution of sodium hydroxide is added dropwise.[\[9\]](#)
 - After completion of the hydrolysis, the pH is adjusted to 5.8 with 48% hydrobromic acid.[\[9\]](#)
 - Isopropanol (IPA) is added to precipitate the product.[\[9\]](#)
 - The solid is filtered, washed with IPA, and dried under reduced pressure to afford **Upacicalcet** sodium hydrate as a white solid.[\[9\]](#)

Quantitative Data

Step	Reactant 1	Reactant 2	Reagent 1	Reagent 2	Solvent	Yield
Carbamate Formation	3-amino-5-chloro-4-methylbenzenesulfonic acid	Phenyl Chloroformate	Pyridine	-	Acetonitrile	-
Urea Formation	Carbamate Intermediate	Boc-DAP-OtBu	Triethylamine	-	Acetonitrile	61.0%
Purification	Crude Product	-	Isopropanol	-	Water/IPA	92.6%

Note: Yields are reported as found in the cited literature and may vary depending on the specific reaction conditions and scale.[9]

Conclusion

The synthesis of **Upacicalcet** sodium hydrate is a well-defined process involving key transformations such as carbamate and urea formation, followed by deprotection and salt formation. The described pathway, utilizing readily available starting materials and reagents, provides a viable route for the production of this important therapeutic agent. Careful control of reaction conditions and pH during purification are critical for obtaining the final product in high purity.

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